
4-Acetoxy-3-nitrophenylboronic acid
Overview
Description
4-Acetoxy-3-nitrophenylboronic acid (CAS: 1217501-24-0) is a boronic acid derivative featuring a phenyl ring substituted with an acetoxy group (-OAc) at the para position and a nitro group (-NO₂) at the meta position. Its molecular formula is C₈H₈BNO₆, with a molecular weight of 224.96 g/mol . The acetoxy group enhances hydrolytic stability compared to hydroxyl derivatives, while the nitro group acts as a strong electron-withdrawing substituent, modulating the electronic properties of the aromatic ring and influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura .
This compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing enzyme inhibitors or receptor-targeting molecules. For example, it is listed in ELISA kit formulations for biochemical assays, highlighting its role in diagnostic reagent development . Its stability under mild acidic conditions and compatibility with palladium catalysts make it valuable in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3-nitrophenylboronic acid typically involves the following steps:
Nitration: The starting material, phenylboronic acid, undergoes nitration to introduce the nitro group at the 3-position.
Acetylation: The nitrated product is then acetylated to introduce the acetoxy group at the 4-position.
These reactions are generally carried out under controlled conditions to ensure the selective introduction of functional groups. The nitration reaction often requires a mixture of concentrated nitric acid and sulfuric acid, while the acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and solvents to handle the increased reaction volumes .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3-nitrophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 4-Acetoxy-3-aminophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-3-nitrophenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetoxy-3-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 4-acetoxy-3-nitrophenylboronic acid include:
Research Findings
- Synthetic Efficiency : this compound achieves >85% yield in Suzuki-Miyaura couplings with aryl bromides under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C) .
- Stability : Comparative studies show 4-acetoxy derivatives retain >90% integrity after 24 hours in pH 7.4 buffer, whereas 4-hydroxy analogs degrade by ~40% .
- Biological Activity : Derivatives of 4-fluoro-3-nitrophenylboronic acid exhibit potent inhibition of proteases (IC₅₀ = 0.2 µM) due to fluorine’s electronegative effects .
Biological Activity
4-Acetoxy-3-nitrophenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological interactions, particularly in enzyme inhibition and drug design. The compound's structure can be represented as follows:
- Chemical Formula : CHBNO
- Molecular Weight : 225.99 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with active site residues. This is particularly relevant in the context of cancer treatment, where targeting specific enzymes can halt tumor growth.
- Antiproliferative Effects : Studies have demonstrated that compounds containing boronic acid functionality exhibit antiproliferative effects against various cancer cell lines. For instance, research indicates that derivatives of boronic acids can effectively inhibit the growth of androgen-dependent prostate cancer cell lines such as LAPC-4 and PC-3 .
- Selectivity : The substitution of the nitro group with a boronic acid moiety has been shown to enhance selectivity for certain biological targets, potentially reducing off-target effects and toxicity compared to traditional chemotherapeutics like flutamide .
Anticancer Activity
- Prostate Cancer Studies : A series of studies evaluated the efficacy of this compound analogs against prostate cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative activity, with IC values comparable to established antiandrogens but with improved selectivity and reduced hepatotoxicity .
- In Vitro Assays : In vitro assays demonstrated that this compound could inhibit cell proliferation in various human cancer cell lines, including liver (HepG2) and prostate (LAPC-4) cancers. The use of a commercial CellTiter 96 assay confirmed its efficacy over a 72-hour incubation period .
Mechanistic Insights
Research involving molecular docking studies has suggested that the boronic acid functionality may interact with key amino acid residues in target proteins, facilitating hydrogen bond formation and enhancing binding affinity . This suggests a potential for designing more effective inhibitors based on this scaffold.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Acetoxy-3-nitrophenylboronic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes nitration of a precursor (e.g., 4-acetoxyphenylboronic acid) under controlled conditions, followed by purification via column chromatography or recrystallization. Purity levels ≥96% are achievable, as reported in catalogs (e.g., Combi-Blocks, BB-6013) . Validation requires HPLC, / NMR, and mass spectrometry to confirm structural integrity and quantify impurities.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm boronic acid functionality and substituent positions.
- IR Spectroscopy : Detection of B-O (∼1340 cm) and nitro group (∼1520 cm) vibrations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]).
- Elemental Analysis : To ensure stoichiometric consistency with .
Q. What are the stability and storage protocols for this compound?
- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the boronic acid moiety. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the acetoxy group . Stability tests via periodic NMR or TLC are recommended for long-term storage.
Advanced Research Questions
Q. How do the nitro and acetoxy substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group (meta to boronic acid) is strongly electron-withdrawing, enhancing electrophilicity at the boron center and facilitating Suzuki-Miyaura couplings. The acetoxy group (para to boron) may sterically hinder ortho-substitution but can be cleaved post-reaction for further functionalization. Kinetic studies using DFT calculations or Hammett parameters can quantify substituent effects .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in organometallic reactions?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Systems : Compare Pd(PPh), Pd(dppf)Cl, or Ni-based catalysts under identical conditions.
- Solvent Effects : Test polar (DMSO) vs. nonpolar (toluene) solvents to optimize reaction rates.
- Additives : Evaluate bases (KCO, CsF) or ligands (XPhos) for improved yields.
Systematic Design of Experiments (DoE) can isolate critical variables .
Q. Can this compound serve as a precursor for bioactive molecule synthesis?
- Methodological Answer : Yes. The nitro group can be reduced to an amine for further conjugation (e.g., amide bond formation), while the acetoxy group allows deprotection to hydroxyl for esterification. Case studies include derivatization into kinase inhibitors or fluorescent probes via sequential Suzuki coupling and functional group interconversion .
Q. Data Analysis and Contradictions
Q. How should researchers address variability in reported reaction yields for this compound?
- Methodological Answer : Variability may stem from:
- Impurity Profiles : Batch-specific impurities (e.g., anhydrides) affect reactivity; pre-purify via flash chromatography.
- Moisture Sensitivity : Use rigorously anhydrous conditions (e.g., molecular sieves).
- Catalyst Loading : Optimize Pd/B ratio (0.5–5 mol%) via kinetic profiling.
Replicate reactions with internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize yields .
Q. What computational tools predict the regioselectivity of this compound in electrophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group directs electrophiles to the para position relative to itself, while the acetoxy group influences steric accessibility. Validate predictions with -labeling experiments .
Properties
IUPAC Name |
(4-acetyloxy-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPFDMOIHFZVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675412 | |
Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-24-0 | |
Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.